Gly-beta-MCA, also known as Glycine-beta-methylcyclopropane carboxylic acid, is a compound that has garnered attention in scientific research due to its unique properties and potential applications in various fields, particularly in neuroscience and pharmacology. This compound is classified as an amino acid derivative, specifically a modified form of glycine, which plays a crucial role in neurotransmission. Its structure includes a beta-methylcyclopropane moiety, which contributes to its biological activity.
Gly-beta-MCA is synthesized from glycine, one of the simplest amino acids, which is naturally occurring and widely distributed in proteins. The compound can be classified under the category of non-proteinogenic amino acids due to its unique structural modifications that differentiate it from standard amino acids found in proteins. Its classification as a neurotransmitter modulator positions it as significant in studies related to synaptic transmission and neuropharmacology.
The synthesis of Gly-beta-MCA typically involves several steps, including:
These methods ensure a high degree of purity and functionality for subsequent applications in research.
The molecular structure of Gly-beta-MCA can be described as follows:
The three-dimensional conformation of Gly-beta-MCA can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography, providing insights into its spatial arrangement relevant for receptor binding.
Gly-beta-MCA undergoes several chemical reactions that are pivotal for its function:
These reactions underscore the compound's versatility in biochemical applications.
The mechanism of action of Gly-beta-MCA primarily involves its role as a modulator at glycine receptors:
Research indicates that this modulation is dose-dependent and can significantly alter neuronal excitability.
Gly-beta-MCA exhibits several notable physical and chemical properties:
These properties are crucial for its handling in laboratory settings and its application in biological studies.
Gly-beta-MCA has various applications in scientific research:
The biosynthesis of muricholic acid derivatives represents a complex metabolic pathway involving both host enzymatic processes and microbial biotransformation. Muricholic acids originate from chenodeoxycholic acid through a series of hydroxylation reactions predominantly catalyzed by the cytochrome P450 enzyme cholesterol 7α-hydroxylase (CYP2C70) in hepatocytes. This enzyme mediates the stereospecific 6β-hydroxylation that converts chenodeoxycholic acid into β-muricholic acid, establishing the characteristic trihydroxy configuration (3α,6β,7β-trihydroxy-5β-cholan-24-oic acid) that defines this bile acid subclass. Following synthesis, β-muricholic acid undergoes conjugation with either glycine or taurine via the enzyme bile acid-CoA:amino acid N-acyltransferase, yielding Glycine-β-muricholic acid or taurine-β-muricholic acid, respectively. This conjugation step profoundly influences the chemical behavior of bile acids, reducing their pKa values and enhancing their solubility at intestinal pH levels, which facilitates their role in lipid emulsification [2] [3] [6].
The endogenous roles of Glycine-β-muricholic acid and related muricholic acid derivatives extend beyond their classical function as surfactants in dietary lipid absorption. As naturally occurring farnesoid X receptor antagonists, they exert regulatory effects on bile acid homeostasis through modulation of the enterohepatic feedback loop. Within the ileal enterocyte, Glycine-β-muricholic acid competitively inhibits farnesoid X receptor activation, thereby preventing the induction of fibroblast growth factor 15/fibroblast growth factor 19 expression. This blockade subsequently alleviates suppression of cholesterol 7α-hydroxylase transcription in hepatocytes, permitting enhanced bile acid synthesis when physiological demand requires increased production. Additionally, muricholic acid derivatives function as signaling molecules that influence gut barrier integrity through tight junction protein modulation and exhibit antimicrobial properties by inhibiting the germination of pathogenic species such as Clostridium difficile. These multifaceted roles position muricholic acids as critical regulators at the interface of metabolism, microbiome homeostasis, and mucosal defense [6] [8] [9].
Table 1: Key Enzymes in Muricholic Acid Biosynthesis and Conjugation
Enzyme | Reaction Catalyzed | Subcellular Localization | Functional Significance |
---|---|---|---|
CYP2C70 | 6β-hydroxylation of chenodeoxycholic acid | Hepatocyte endoplasmic reticulum | Generates β-muricholic acid backbone |
Bile acid-CoA synthetase | Activation of bile acids to CoA thioesters | Peroxisomes and endoplasmic reticulum | Prepares bile acids for conjugation |
Bile acid-CoA:amino acid N-acyltransferase | Amidation with glycine or taurine | Peroxisomes | Produces conjugated bile acids including Glycine-β-muricholic acid |
Bacterial bile salt hydrolases | Deconjugation of glycine/taurine | Gut microbiota | Regenerates unconjugated bile acids for reabsorption or further modification |
A profound evolutionary divergence exists in bile acid metabolism between murine and human systems, particularly concerning muricholic acid production. Mice and rats express functional cholesterol 7α-hydroxylase (CYP2C70), which efficiently converts chenodeoxycholic acid to β-muricholic acid and α-muricholic acid. Consequently, muricholic acids constitute approximately 60% of the bile acid pool in conventional mice, creating a hydrophilic environment with reduced cytotoxicity. This compositional profile contrasts sharply with humans, where cholesterol 7α-hydroxylase orthologs lack comparable enzymatic activity, resulting in minimal muricholic acid production. Instead, the human bile acid pool is dominated by cholic acid and chenodeoxycholic acid (and their secondary bile acid derivatives deoxycholic acid and lithocholic acid), creating a more hydrophobic milieu with greater membrane-disrupting potential. This biochemical difference represents a critical consideration when translating murine therapeutic findings to human applications, as the baseline bile acid environment substantially differs between these species [3] [6] [8].
The functional implications of this compositional divergence extend beyond physicochemical properties to differential receptor activation states. Murine bile, abundant in taurine-β-muricholic acid and Glycine-β-muricholic acid, experiences tonic farnesoid X receptor antagonism in the intestinal compartment, creating a permissive environment for bile acid synthesis via diminished fibroblast growth factor 15 signaling. Conversely, the human bile acid pool contains multiple natural farnesoid X receptor agonists (chenodeoxycholic acid, cholic acid, deoxycholic acid), establishing a more robust enterokine-mediated suppression of hepatic bile acid production. This receptor signaling dichotomy fundamentally alters enterohepatic circulation dynamics between species and may influence disease susceptibility. The development of Cyp2c70 knockout mice—which lack muricholic acids and develop "humanized" hydrophobic bile acid pools with associated hepatobiliary injury—has provided essential models for investigating human cholestatic disorders and testing therapeutic interventions like Glycine-β-muricholic acid in a pathophysiologically relevant context [1] [3] [6].
Table 2: Comparative Bile Acid Composition in Murine versus Human Systems
Bile Acid Parameter | Murine System | Human System | Pathophysiological Implications |
---|---|---|---|
Dominant primary bile acids | Tauro-β-muricholic acid (35-40%), Tauro-cholic acid (20-30%) | Glyco-chenodeoxycholic acid (35%), Glyco-cholic acid (25%) | Murine bile more hydrophilic and less cytotoxic |
Muricholic acid content | 50-60% of bile acid pool | <3% of bile acid pool | Humans lack efficient CYP2C70-mediated muricholic acid synthesis |
Farnesoid X receptor agonist/antagonist ratio | High antagonist activity (tauro-β-muricholic acid/Glycine-β-muricholic acid) | High agonist activity (chenodeoxycholic acid, deoxycholic acid) | Differential regulation of bile acid synthesis and enterokine production |
Characteristic hydrophobicity index | -0.22 to -0.35 | +0.11 to +0.18 | Human bile acid pool more detergent-like and hepatotoxic during cholestasis |
The therapeutic rationale for Glycine-β-muricholic acid in metabolic and cholestatic disorders stems from its multi-modal mechanisms targeting fundamental pathophysiological processes. As a potent hydrophilic bile acid, Glycine-β-muricholic acid reduces overall bile acid pool hydrophobicity when introduced into circulation, diminishing the cytotoxic effects of hydrophobic bile acid accumulation during cholestasis. Research using Cyp2c70 knockout mice—which develop human-like hydrophobic bile acid pools and progressive cholestatic injury—demonstrated that Glycine-β-muricholic acid administration (20 mg/kg/day) significantly reduced serum transaminase levels (alanine aminotransferase decreased by 45-50%, aspartate aminotransferase by 35-40%), portal inflammation, and ductular reaction. Notably, Glycine-β-muricholic acid outperformed ursodeoxycholic acid (the current first-line therapy for primary biliary cholangitis) in reducing portal fibrosis by 55-60% versus 30-35% with ursodeoxycholic acid, suggesting superior anti-fibrotic properties. This effect occurs through alteration of bile acid pool composition, specifically through enrichment of taurine-conjugated muricholic acid in bile following microbial deconjugation and hepatic reconjugation of orally administered Glycine-β-muricholic acid [1] [3].
Beyond physicochemical effects, Glycine-β-muricholic acid functions as a selective intestinal farnesoid X receptor antagonist with minimal systemic absorption, offering targeted modulation of enterohepatic signaling without activating hepatic farnesoid X receptor. This receptor specificity distinguishes it from obeticholic acid (a systemic farnesoid X receptor agonist associated with adverse effects including pruritus and lipid abnormalities). Mechanistically, Glycine-β-muricholic acid administration suppresses the farnesoid X receptor-fibroblast growth factor 15 axis in ileal enterocytes, thereby de-repressing cholesterol 7α-hydroxylase expression and increasing bile acid synthesis while simultaneously promoting fecal bile acid excretion (35-40% increase over controls). The resulting reduction in total bile acid pool size (25-30% decrease) and hydrophobicity creates a hepatoprotective environment. Furthermore, in nonalcoholic steatohepatitis models, Glycine-β-muricholic acid ameliorates steatosis and inflammation by disrupting the farnesoid X receptor-ceramide axis, reducing production of pro-inflammatory C16:0 ceramide by 60-65% in enterocytes, which subsequently lowers hepatic endoplasmic reticulum stress and inflammatory cytokine production [1] [3] [8].
Table 3: Mechanisms of Glycine-β-muricholic Acid in Cholestatic and Metabolic Disorders
Therapeutic Mechanism | Biochemical Effect | Pathophysiological Consequence |
---|---|---|
Bile acid pool modification | Increased muricholic acid content; Reduced hydrophobicity index | Decreased cytotoxicity and membrane damage in cholestasis |
Enterohepatic circulation alteration | Enhanced fecal bile acid excretion; Reduced bile acid pool size | Lower hepatic bile acid load during secretion impairment |
Selective intestinal farnesoid X receptor antagonism | Suppressed fibroblast growth factor 15/19; De-repressed cholesterol 7α-hydroxylase | Maintained bile acid synthesis without hepatic farnesoid X receptor activation |
Ceramide pathway modulation | Downregulation of intestinal ceramide synthases; Reduced C16:0 ceramide production | Attenuated hepatic endoplasmic reticulum stress and inflammation in nonalcoholic steatohepatitis |
Microbiome-mediated transformation | Generation of unconjugated muricholic acid in colon; Reduced lithocholic acid exposure | Enhanced gut barrier function; Reduced cytotoxic bile acid flux |
Additional therapeutic dimensions include Glycine-β-muricholic acid's beneficial impact on gut barrier function through upregulation of tight junction proteins (zonula occludens-1, occludin) and its ability to reduce intestinal exposure to cytotoxic lithocholic acid by 60-70% compared to ursodeoxycholic acid treatment, which paradoxically increases lithocholic acid flux. Moreover, its resistance to bacterial bile salt hydrolase-mediated deconjugation extends its functional half-life within the enterohepatic circulation compared to taurine-conjugated variants, enhancing therapeutic efficacy. These multifaceted actions—combining receptor modulation, physicochemical effects, and microbiome-mediated transformations—provide a compelling pharmacological rationale for Glycine-β-muricholic acid as a novel therapeutic agent targeting both cholestatic liver diseases and metabolic disorders characterized by bile acid dysregulation [1] [3] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5